3-Isoxazolecarboxylic acid

Catalog No.
S729693
CAS No.
3209-71-0
M.F
C4H3NO3
M. Wt
113.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isoxazolecarboxylic acid

CAS Number

3209-71-0

Product Name

3-Isoxazolecarboxylic acid

IUPAC Name

1,2-oxazole-3-carboxylic acid

Molecular Formula

C4H3NO3

Molecular Weight

113.07 g/mol

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7)

InChI Key

UXYRXGFUANQKTA-UHFFFAOYSA-N

SMILES

C1=CON=C1C(=O)O

Canonical SMILES

C1=CON=C1C(=O)O

Immunology

Application Summary: Isoxazole derivatives, including 3-Isoxazolecarboxylic acid, have been found to have immunoregulatory properties . These compounds have been classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .

Methods of Application: The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Results or Outcomes: The beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses . In a majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs .

Tuberculosis Treatment

Application Summary: A series of isoxazole-based compounds, bearing a carboxy moiety at the C3 position, are highly potent and versatile anti-TB agents . These compounds are considered promising anti-TB chemotypes and present attractive lead compounds for TB drug development .

Methods of Application: These compounds were tested against replicating Mycobacterium tuberculosis (Mtb) strains and nonreplicating Mtb (NRP-TB) phenotype .

Results or Outcomes: Several members of this compound class exhibit submicromolar in vitro activity against replicating Mtb (R-TB) and thus comparable activity to the current first-line anti-TB drugs . Certain compounds also show low micromolar activity in a model for nonreplicating Mtb (NRP-TB) phenotype .

Biochemistry

Application Summary: It was demonstrated that one of the synthesized compounds, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 . 4,5-diarylisoxazol-3-carboxylic acids could also serve as leukotriene synthesis inhibitors .

3-Isoxazolecarboxylic acid is a heterocyclic compound characterized by the presence of an isoxazole ring, which contains a five-membered structure with three carbon atoms, one nitrogen atom, and one oxygen atom. Its molecular formula is C4H3NO3C_4H_3NO_3, and it has a molar mass of approximately 113.07 g/mol. The compound is notable for its acidic properties, attributed to the carboxylic acid functional group attached to the isoxazole ring. The melting point of 3-isoxazolecarboxylic acid ranges from 149 to 150.5 °C .

Typical of carboxylic acids and heterocycles. Notably, it can undergo:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under specific conditions.
  • Nucleophilic substitutions: Reacting with nucleophiles at the carbon adjacent to the nitrogen in the isoxazole ring.

A significant reaction involves the conversion of 3-isoxazolecarboxylic acid into various derivatives through substitution reactions, which can be facilitated by the presence of activating groups or catalysts .

Research indicates that 3-isoxazolecarboxylic acid exhibits biological activity, particularly in medicinal chemistry. It has been utilized as a building block for designing inhibitors targeting various enzymes. For instance, studies have shown that modifications involving this compound can enhance inhibitory potency against specific phosphatases, indicating its potential as a pharmacophore in drug development .

Several synthetic routes have been developed for preparing 3-isoxazolecarboxylic acid:

  • From Ethoxycarbonylnitrile Oxide: This method involves reacting ethoxycarbonylnitrile oxide with vinylethyl ether to produce ethyl 5-ethoxyisoxazoline-3-carboxylate, followed by de-ethylation to yield the desired acid .
  • Hydroxylamine Reaction: A starting material is treated with hydroxylamine under alkaline conditions to synthesize 3-isoxazolecarboxylic acid .
  • Cyclization Reactions: High-regioselectivity synthesis methods involve cyclizing precursors with oxammonium hydrochloride or similar reagents under controlled conditions to yield high-purity products .

These methods vary in efficiency and scalability, with some being more suitable for laboratory synthesis while others may be adapted for industrial production.

3-Isoxazolecarboxylic acid serves multiple purposes:

  • Pharmaceutical Intermediates: It is used in the synthesis of various bioactive compounds, particularly those aimed at inhibiting specific enzymes.
  • Agricultural Chemicals: The compound may find applications in developing agrochemicals due to its biological activity.
  • Research Tools: It serves as a reagent in organic synthesis and medicinal chemistry research.

Interaction studies involving 3-isoxazolecarboxylic acid focus on its role as an inhibitor in biochemical pathways. For example, modifications of this compound have been shown to enhance binding affinity and selectivity towards target enzymes, such as phosphatases. Kinetic analyses reveal that certain derivatives exhibit competitive inhibition mechanisms, highlighting their potential as therapeutic agents .

Several compounds are structurally related to 3-isoxazolecarboxylic acid, each exhibiting unique properties and applications:

Compound NameMolecular FormulaSimilarity Index
4-Methylisoxazole-3-carboxylic acidC5H5NO30.87
5-Methylisoxazole-3-carboxylic acidC5H5NO30.85
5-(tert-Butyl)isoxazole-3-carboxylic acidC8H11NO30.78
5-Cyclopropylisoxazole-3-carboxylic acidC7H9NO30.75
5-Phenylisoxazole-3-carboxylic acidC9H7NO30.69

The uniqueness of 3-isoxazolecarboxylic acid lies in its specific structural configuration and its ability to serve as a versatile building block for various pharmacologically active compounds. Its distinct properties compared to similar compounds make it a valuable target for further research and application in medicinal chemistry.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

113.011292958 g/mol

Monoisotopic Mass

113.011292958 g/mol

Heavy Atom Count

8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

3-Isoxazolecarboxylic acid

Dates

Modify: 2023-08-15

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